

# Application Notes and Protocols for Lu AA24443 in Neuroscience Research

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## Compound of Interest

Compound Name: Lu 2443

Cat. No.: B1675338

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These application notes provide a comprehensive overview of Lu AA24443, a positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR), and detailed protocols for its application in neuroscience research.

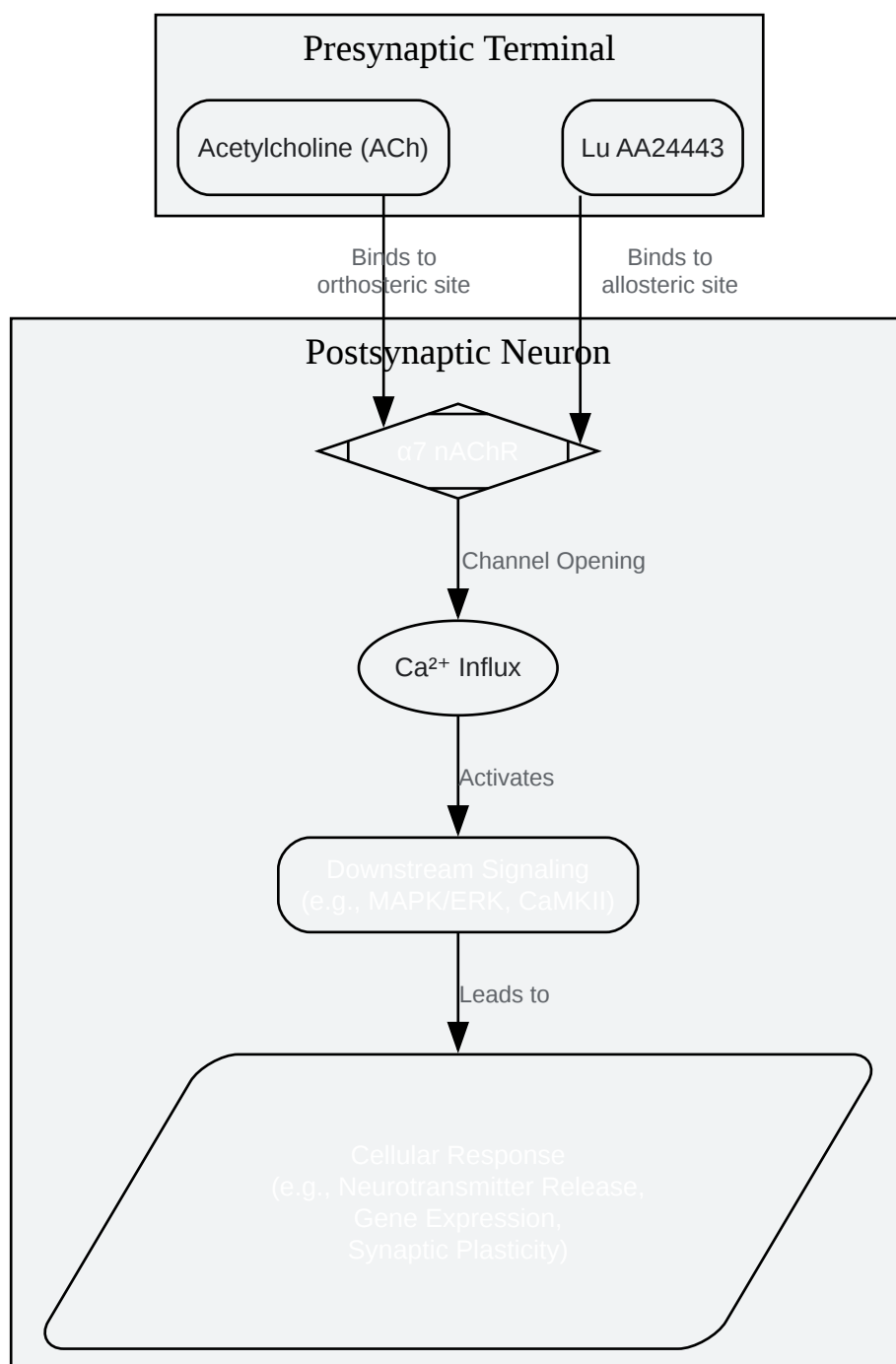
## Introduction

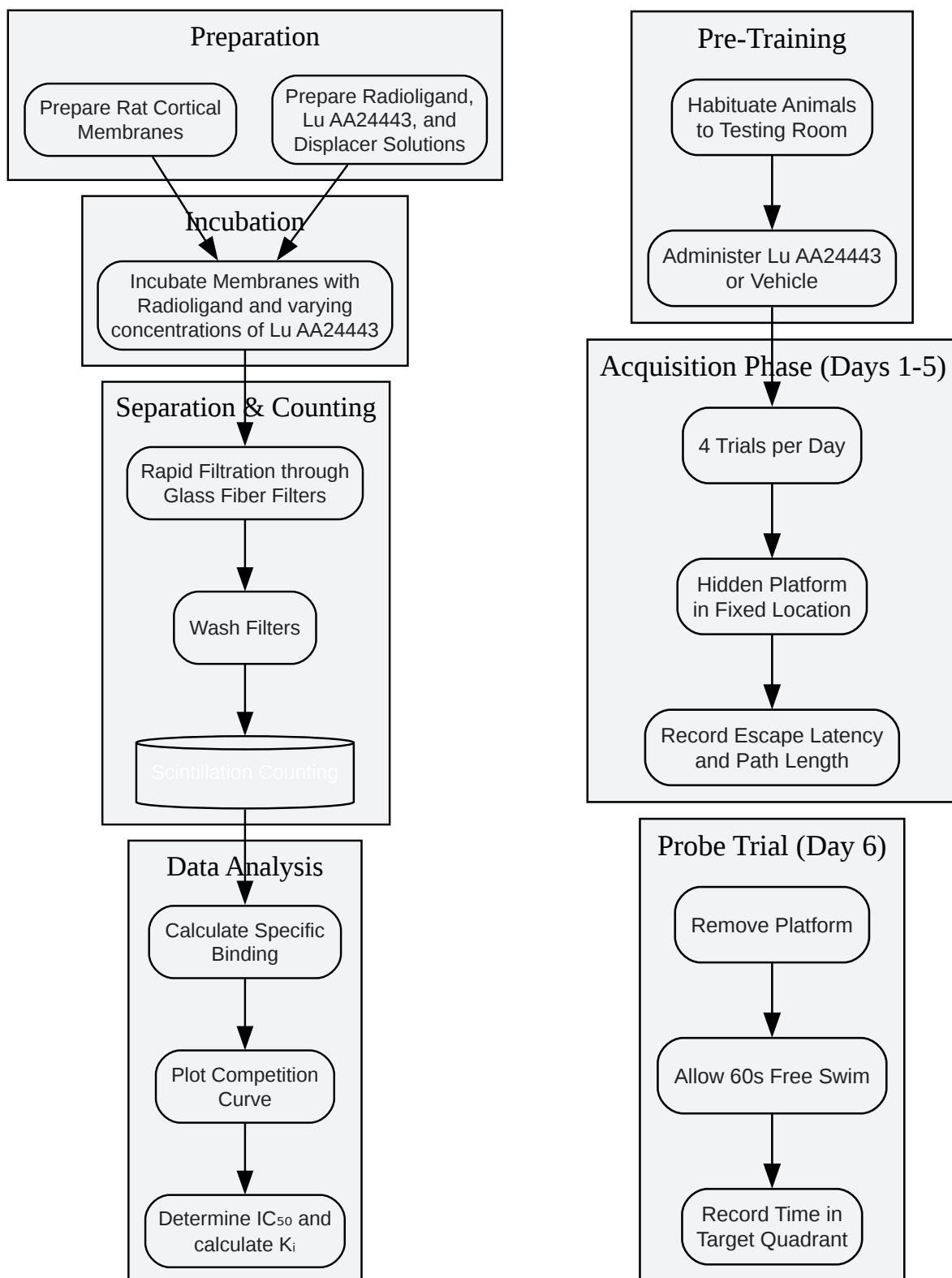
Lu AA24443 is a Type I positive allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR). As a Type I PAM, it primarily enhances the peak current response of the receptor to agonists like acetylcholine without significantly altering the receptor's desensitization kinetics. The  $\alpha 7$  nAChR is a key player in various cognitive processes, and its modulation is a promising therapeutic strategy for neurological and psychiatric disorders. These receptors are ligand-gated ion channels that, upon activation, exhibit high permeability to calcium ions, initiating various intracellular signaling cascades.

## Mechanism of Action

Lu AA24443 binds to an allosteric site on the  $\alpha 7$  nAChR, distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist. This potentiation of the agonist-induced response leads to an amplified downstream signal.

Signaling Pathway of  $\alpha 7$  nAChR Modulation by Lu AA24443





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